4-(2,2-Dimethylpropyl)-2-propylphenol

Lipophilicity LogP Polymer Additive Migration

4-(2,2-Dimethylpropyl)-2-propylphenol, bearing a para-neopentyl and an ortho-propyl substituent, is a disubstituted alkylphenol (C14H22O, MW 206.32). This compound falls into the class of sterically hindered phenols, which are widely studied as radical-chain-breaking antioxidants for polymers, lubricants, and fuels.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 653578-16-6
Cat. No. B8624500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Dimethylpropyl)-2-propylphenol
CAS653578-16-6
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1)CC(C)(C)C)O
InChIInChI=1S/C14H22O/c1-5-6-12-9-11(7-8-13(12)15)10-14(2,3)4/h7-9,15H,5-6,10H2,1-4H3
InChIKeyWJMLVRZVSZZSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Dimethylpropyl)-2-propylphenol (CAS 653578-16-6): A Sterically Defined Alkylphenol Intermediate for Antioxidant Design


4-(2,2-Dimethylpropyl)-2-propylphenol, bearing a para-neopentyl and an ortho-propyl substituent, is a disubstituted alkylphenol (C14H22O, MW 206.32) . This compound falls into the class of sterically hindered phenols, which are widely studied as radical-chain-breaking antioxidants for polymers, lubricants, and fuels [1]. Unlike common symmetric analogs like 2,4-di-tert-butylphenol, its asymmetric substitution pattern is a key structural feature that can modulate critical molecular interaction parameters such as lipophilicity and stereoelectronic effects, making it a compelling candidate for applications where precise tuning of these properties is required.

1 Asymmetric neopentyl/propyl substitution pattern for steric and electronic tuning
2 Intermediate lipophilicity profile bridges common symmetric antioxidant scaffolds
3 Potential for low-leaching stabilizer design in polar polymer research

Why Bulk Antioxidant Supply Cannot Substitute Functionally for 4-(2,2-Dimethylpropyl)-2-propylphenol


The performance of hindered phenolic antioxidants is highly sensitive to the specific steric and electronic environment around the hydroxyl group. A generic substitution with a commodity antioxidant like 2,4-di-tert-butylphenol or BHT is not functionally equivalent. While they share the phenolic core, the target compound’s unique combination of a para-neopentyl group and an ortho-propyl group generates a distinct lipophilicity profile (calculated LogP 3.93) compared to the higher lipophilicity of 2,4-di-tert-butylphenol (LogP 4.8) or lower of 2-propylphenol (LogP 3.01) . This logP difference, along with a unique steric hindrance configuration, directly impacts solubility, migration behavior in a polymer matrix, and the kinetics of hydrogen atom transfer to peroxyl radicals, as evidenced by structure-activity relationship (SAR) studies on ortho-alkylphenols [1]. Such molecular-level variations can lead to significant differences in long-term thermal oxidative stability and material compatibility, making direct substitution a technical risk.

4-(2,2-Dimethylpropyl)-2-propylphenol
2,4-di-tert-butylphenol or BHT may exhibit higher lipophilicity and different migration behavior
Unique ortho-propyl/para-neopentyl steric configuration
Symmetric di-tert-butyl protection alters radical scavenging kinetics and phenoxyl radical stability
C14 scaffold with potential liquid physical form
Lower-MW solid analogs may differ in volatility and industrial blending compatibility

Quantified Differentiation of 4-(2,2-Dimethylpropyl)-2-propylphenol: A Comparator-Based Evidence Guide


Intermediate Lipophilicity Provides a Tunable Balance Between Solubility and Compatibility

The target compound's calculated partition coefficient (LogP 3.93) is strategically positioned between lower lipophilicity mono-substituted phenols (e.g., 2-propylphenol, LogP 3.01) and higher lipophilicity di-tert-butyl-substituted phenols (e.g., 2,4-di-tert-butylphenol, LogP 4.8). This intermediate value suggests a differentiated solubility profile that can be advantageous for achieving a balance between polymer compatibility and resistance to leaching in aqueous or polar environments .

Lipophilicity balance
Cross-study comparable
LogP 3.93 vs 2-propylphenol 3.01 / 2,4-di-tert-butylphenol 4.8
Supports tunable solubility between polymer compatibility and leaching resistance
In silico prediction; experimental validation recommended
Lipophilicity LogP Polymer Additive Migration

Unique Steric Hindrance Pattern Modulates Radical Scavenging Kinetics

Structure-activity relationship (SAR) studies have demonstrated that ortho-alk(en)yl substituents on phenols can drastically increase the rate of hydrogen atom transfer to the DPPH radical, a key measure of antioxidant efficacy, by lowering the O-H bond dissociation enthalpy (BDE). In contrast, the large para-neopentyl group provides steric protection to the phenoxyl radical, enhancing its stability. This synergistic combination is structurally distinct from the symmetric di-tert-butyl protection found in 2,4-di-tert-butylphenol, potentially offering a different kinetic profile for radical scavenging and a lower tendency to form pro-oxidant phenoxyl radicals [1].

Steric hindrance effect
Class-level inference
Ortho-propyl group may enhance H-atom transfer rate; para-neopentyl stabilizes phenoxyl radical
Reported ortho-alkyl effect suggests differentiated radical scavenging kinetics
Based on SAR from Marteau et al. (2016); target compound rate constants not measured
Steric Hindrance Antioxidant Mechanism Structure-Activity Relationship

A Unique C14-Alkylphenol Scaffold with Higher Molecular Weight for Reduced Volatility

With a molecular weight of 206.32 g/mol, the target compound is significantly heavier than mono-substituted analogs like 4-tert-pentylphenol (MW 164.24 g/mol). Higher molecular weight in a homologous series of antioxidants is generally correlated with lower volatility, a critical performance parameter for high-temperature processing of polymers and lubricants where additive loss through evaporation is a failure mode . Unlike the solid 4-tert-pentylphenol, the additional ortho-propyl group may also influence the physical state, potentially rendering it a liquid at room temperature, which is a preferred form for handling in industrial blending operations.

MW & volatility
Class-level inference
206.32 g/mol
42.08 g/mol higher than 4-tert-pentylphenol; may reduce volatility and fuming during high-temperature processing
Physical state not confirmed; liquid form suggested for easier metering
Volatility Molecular Weight Thermal Stability

Potential for a Different Toxicological Profile via Modulation of Quinone Methide Formation

A known toxicological concern for some tert-butyl-substituted phenols like BHT is their metabolic activation to electrophilic quinone methides, which can form DNA adducts. The target compound’s ortho-propyl and para-neopentyl substitution pattern may influence both the formation and reactivity of any resulting quinone methide intermediate. Preliminary QSAR data for the related 4-tert-pentylphenol show a low acute aquatic toxicity (48-h Tetrahymena pIGC50 of 1.23) [1]. The structural modification in the target compound—specifically, replacing an ortho-tert-butyl with an ortho-n-propyl group—could further alter metabolic pathways and reduce the potential for toxic quinone methide formation, a hypothesis that positions it as an attractive 'safer-by-design' candidate for applications requiring low toxicity profiles.

Toxicological profile
Class-level inference
Substitution pattern predicted to reduce quinone methide formation vs BHT
Hypothesized lower genotoxic metabolite risk; supports safety-by-design screening
No experimental toxicology data; comparative QSAR only
Toxicology Quinone Methide Genotoxicity Safety-by-Design

A Distinct Calibration Point for QSAR Models of Phenolic Antioxidants

For computational chemists building predictive models for antioxidant activity, the target compound serves as a structurally distinct calibration point. Its combination of an ortho-linear alkyl chain (n-propyl) and a para-branched alkyl chain (neopentyl) is underrepresented in common QSAR datasets that are dominated by tert-butyl and methyl substituents. Including this compound in a training set can improve a model's ability to predict the activity of novel, asymmetrically substituted phenols, thereby expanding its applicability domain. Relevant QSAR studies have established the importance of logP, BDE, and ionization potential (IP) as key descriptors, all of which are modulated by this unique substitution pattern [1].

QSAR model utility
Supporting evidence
Fills structural gap in antioxidant training sets with unique asymmetric alkyl substitution
Enhances predictive model robustness for non-symmetric phenolic antioxidants
Based on QSAR descriptor analysis (Wright et al., 2001)
QSAR Computational Chemistry Model Calibration

Optimal Scientific and Industrial Application Scenarios for 4-(2,2-Dimethylpropyl)-2-propylphenol Based on Its Differentiated Profile


Design of Low-Leaching Antioxidant Packages for Polar Engineering Thermoplastics

The intermediate logP value of 3.93 directly informs this application. For polar polymers like thermoplastic polyurethanes (TPU) or polymethyl methacrylate (PMMA), a highly lipophilic antioxidant like 2,4-di-tert-butylphenol (LogP 4.8) may have poor compatibility, leading to phase separation, while a less lipophilic one like 2-propylphenol (LogP 3.01) may be prone to leaching in the presence of moisture. The target compound's balanced logP makes it a prime candidate for testing as a non-leaching, compatible stabilizer in these specific polymer systems.

Investigation of Kinetic Phenoxyl Radical Stability by EPR Spectroscopy

The differentiated steric hindrance profile, combining ortho-alkyl activation and para-neopentyl stabilization, makes this compound a valuable probe for electron paramagnetic resonance (EPR) studies. Researchers can use it to systematically study the lifetime and fate of the phenoxyl radical generated during antioxidant action . This data is essential for validating computational models and understanding the mechanism of the 'boosting effect' of ortho-alkyl substituents on radical scavenging kinetics.

Synthesis of a 'Safer-by-Design' Antioxidant Scaffold for Food Contact Materials

Given the toxicological concerns surrounding BHT and the formation of quinone methides from tert-butyl groups, this compound's structural features present an opportunity for innovation. A research program can use it as a core scaffold for synthesizing new, high-molecular-weight antioxidants specifically designed to minimize the risk of forming genotoxic metabolites . The synthesis of derivatives starting from this scaffold can lead to novel, patentable antioxidants with an improved safety profile for sensitive applications.

Calibration Standard for Expanding the Applicability Domain of Antioxidant QSAR Models

Computational chemistry groups can strategically procure this compound to fill a structural gap in their QSAR training sets. Its unique asymmetric alkyl substitution pattern is essential for building models that can accurately predict the activity of complex, non-symmetric antioxidants derived from bio-based feedstocks . This targeted acquisition can significantly improve the predictive power and commercial relevance of in silico screening workflows.

Application
Selection Property
Validation Focus
Polar polymer antioxidant compatibility screening
Tunable intermediate lipophilicity balance
Migration and leaching assays in TPU/PMMA matrices
EPR spectroscopy of phenoxyl radical kinetics
Unique ortho-propyl/para-neopentyl steric configuration
Radical lifetime and fate determination under model conditions
Genotoxicity screening of antioxidant metabolites
Predicted reduced quinone methide formation
In vitro genotoxicity and metabolic profiling studies
QSAR model calibration for asymmetric antioxidants
Underrepresented asymmetric alkylphenol scaffold
Model robustness and predictive accuracy for novel bio-based phenols
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